3-amino-N-[2-(dimethylamino)ethyl]benzamide
Overview
Description
3-amino-N-[2-(dimethylamino)ethyl]benzamide, also known as 3-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide, is a chemical compound with the empirical formula C12H19N3O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN(CCNC(C1=CC=CC(CN)=C1)=O)C
. This indicates that the molecule contains a benzamide group, with an aminomethyl group and a dimethylaminoethyl group attached. Physical and Chemical Properties Analysis
The molecular weight of this compound is 221.30 . It is a solid substance .Scientific Research Applications
Anti-inflammatory Activity
Research conducted by Lynch et al. (2006) explored compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid. Among these, N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide and its analogs demonstrated anti-inflammatory activity across a concentration range of 10^−2−5 × 10^−4 M. The hydrochloride salts of these compounds specifically showed significant anti-inflammatory effects (Lynch et al., 2006).
Diagnostic Imaging in Melanoma
Ayoung Pyo et al. (2020) developed a positron emission tomography (PET) imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, to detect primary and metastatic melanomas. This probe demonstrated exceptional performance in identifying melanoma lesions, providing high-quality imaging for early-stage diagnosis (Ayoung Pyo et al., 2020).
Anticonvulsant Activity
Lambert et al. (1995) investigated 4-Amino-N-(2,6-dimethylphenyl)benzamide and its derivatives, which displayed significant anticonvulsant effects in certain models. These compounds were found to be superior to phenytoin in the maximal electroshock seizure test, indicating their potential as effective anticonvulsants (Lambert et al., 1995).
Potential Antitumor Agents
Denny et al. (1987) synthesized derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with varied substitutions, revealing significant in vivo antitumor activity. These derivatives, particularly those bearing electron-withdrawing substituents, exhibited promising results against solid tumors (Denny et al., 1987).
Electrophysiological Activity
Research by Morgan et al. (1990) on N-substituted imidazolylbenzamides revealed their potential as selective class III electrophysiological agents. These compounds showed comparable potency to known class III agents in in vitro assays, indicating their utility in cardiac electrophysiological applications (Morgan et al., 1990).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 3-amino-N-[2-(dimethylamino)ethyl]benzamide is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The recommended precautionary statements are P301 (If swallowed:), P312 (Call a poison center/doctor if you feel unwell), and P330 (Rinse mouth) .
Properties
IUPAC Name |
3-amino-N-[2-(dimethylamino)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)7-6-13-11(15)9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOIEFHUAJBDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.